molecular formula C15H24N2O3S B3007394 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE CAS No. 754216-72-3

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE

Cat. No.: B3007394
CAS No.: 754216-72-3
M. Wt: 312.43
InChI Key: AGZUTGIFRUVYNG-UHFFFAOYSA-N
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Description

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the subsequent attachment of the N-(3-methylbutyl)acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(3-Methylbutyl)acetamide: Lacks the sulfonamide group but shares the acetamide moiety.

Uniqueness

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE is unique due to its combination of a sulfonamide group with an N-(3-methylbutyl)acetamide moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12(2)9-10-16-15(18)11-17(4)21(19,20)14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZUTGIFRUVYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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